molecular formula C8H5BrF2O2S B1370142 1-(5-Bromothiophen-2-yl)-4,4-difluorobutane-1,3-dione

1-(5-Bromothiophen-2-yl)-4,4-difluorobutane-1,3-dione

Cat. No. B1370142
M. Wt: 283.09 g/mol
InChI Key: RHUXKVKYFDUVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromothiophen-2-yl)-4,4-difluorobutane-1,3-dione is a useful research compound. Its molecular formula is C8H5BrF2O2S and its molecular weight is 283.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Bromothiophen-2-yl)-4,4-difluorobutane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromothiophen-2-yl)-4,4-difluorobutane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(5-Bromothiophen-2-yl)-4,4-difluorobutane-1,3-dione

Molecular Formula

C8H5BrF2O2S

Molecular Weight

283.09 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-4,4-difluorobutane-1,3-dione

InChI

InChI=1S/C8H5BrF2O2S/c9-7-2-1-6(14-7)4(12)3-5(13)8(10)11/h1-2,8H,3H2

InChI Key

RHUXKVKYFDUVRG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)CC(=O)C(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl difluoroacetate (2.43 g, 19.6 mmol) was placed in a 100 mL round bottom flask, and dissolved in ether (15 mL). To the stirred solution was added 25 weight % sodium methoxide (4.23 g, 19.5 mmol) followed by 2-acetyl-5-bromothiophene (3.59 g, 17.5 mmol). After two hours a precipitate formed and THF (15 mL) was added to allow stirring to continue. The reaction was stirred at room temperature 6.2 hours, then treated with 3N HCl (20 mL). The organic layer was collected and washed with brine, dried over MgSO4, and concentrated in vacuo to give a yellow oil which was crystallized from methylene chloride/isooctane to give yellow needles (3.63 g, mp 83.5°-85° C., 73% ). 1H NMR (CDCl3) 300 MHz 14.60 (br s, 1H), 7.53 (d, J=4.0 Hz, 1H), 7.15 (d, J=4.0 Hz, 1H), 7.19 (m, 1H), 6.32 (s, 1H), 6.04 (t, J=54.2 Hz, 1H); 19F NMR (CDCl3) 300 MHz: -127.00 (d) ; M+282.
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step Two
Quantity
3.59 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Yield
73%

Synthesis routes and methods II

Procedure details

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